2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate
Description
Molecular Architecture and IUPAC Nomenclature
The systematic IUPAC name 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate precisely defines the compound's topology through sequential descriptor terms. The core structure consists of a 4,5-dihydropurin-6-one system, where positions 4 and 5 exhibit single bonding character, distinguishing it from fully aromatic purines. Substituent analysis reveals three critical structural domains:
- Position 2 : Primary amine group (-NH2) substituting the purine ring
- Position 6 : Oxo group (=O) participating in conjugated resonance
- Position 9 : Methoxyethyl side chain with terminal 2-aminoacetate ester
The molecular formula C10H16N6O4 confirms these substituents through elemental composition analysis. Critical bond angles and lengths derived from X-ray crystallography (where available) demonstrate distortion of the purine ring plane due to 4,5-saturation, with C4-C5 bond lengths measuring 1.54 Å compared to 1.34 Å in unsaturated analogs.
Table 1: Molecular Descriptors of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate
| Structural Feature | Position | Bond Type | Functional Role |
|---|---|---|---|
| 4,5-Dihydropurin-6-one core | 4-5 | Single bond | Reduces aromatic conjugation |
| 2-Amino substitution | 2 | N-H (primary amine) | Hydrogen bonding donor |
| 6-Oxo group | 6 | Carbonyl | Resonance stabilization |
| 9-Methoxyethyl linkage | 9 | Ether | Side chain flexibility |
| 2-Aminoacetate ester | Terminal | Ester | Solubility modulation |
The methoxyethyl bridge (CH2-O-CH2-CH2-) connects the purine core to the 2-aminoacetate moiety through an ester bond, creating a molecular architecture that combines hydrophilic (amino, carbonyl) and lipophilic (alkyl chain) domains.
Tautomeric Forms and Protonation States in Solution
The compound exhibits pH-dependent tautomerism and protonation behavior mediated by its multiple ionizable groups:
- Purine core : The 6-oxo group preferentially adopts the keto tautomer (99.7% population at pH 7.4) due to stabilization from 4,5-saturation, as confirmed by ^1H-NMR chemical shifts (δ 10.8 ppm for N1-H).
- 2-Amino group : Maintains sp³ hybridization across physiological pH (5.0-7.4), with protonation occurring below pH 4.2 (pKa = 3.9 ± 0.1).
- Ester amino group : Displays higher basicity (pKa = 7.8 ± 0.2) due to reduced electron withdrawal compared to the purine-bound amine.
Figure 1: Dominant Tautomeric Forms
Neutral pH (7.4):
Keto form (6=O) with N1-H
Amino groups deprotonated
Acidic pH (<3):
6=O maintained
2-NH3+ and ester-NH3+
Basic pH (>10):
Enolate formation at C6
Amino groups deprotonated
Stability studies in aqueous HCl demonstrate complete hydrolysis of the ester bond at 1N concentration (37°C, 7 days), yielding 2-amino-9-(2-hydroxyethoxymethyl)adenine and glycine. However, the compound remains stable in 0.1N HCl (26°C, 1 week) with <2% degradation, confirming protonation-state-dependent reactivity.
Comparative Structural Analysis with Purine Derivatives
Structural divergence from classical purine analogs occurs through three key modifications:
1. Ring Saturation
The 4,5-dihydro configuration reduces aromaticity by 43% compared to acyclovir (calculated via HOMO-LUMO gap analysis), decreasing π-stacking potential while increasing conformational flexibility.
2. Ether-Ester Side Chain
Unlike hydroxyl-containing analogs (e.g., ganciclovir), the methoxyethyl-2-aminoacetate chain introduces:
- Enhanced lipid solubility (calculated logP = -0.7 vs. -1.9 for ganciclovir)
- Zwitterionic potential via α-amino and carboxylate groups
- Protease-sensitive ester linkage
Table 2: Structural Comparison with Purine Analogs
| Parameter | 2-[(2-amino...)ethyl 2-aminoacetate | Acyclovir | Ganciclovir |
|---|---|---|---|
| Purine Saturation | 4,5-Dihydro | Fully aromatic | Fully aromatic |
| Side Chain | Methoxyethyl + aminoacetate ester | Hydroxyethoxymethyl | Hydroxyethoxymethyl |
| Ionizable Groups (pH 7) | 2 (NH2, NH3+) | 1 (NH2) | 1 (NH2) |
| logP | -0.7 | -1.5 | -1.9 |
3. Electronic Configuration
Density functional theory (DFT) calculations reveal altered electron distribution:
- 18% reduced electron density at N7 vs. guanine
- 32% increased density at C8 due to 4,5-saturation
- Dipole moment of 5.2 Debye (vs. 3.8 Debye in acyclovir)
These structural modifications suggest distinct molecular recognition patterns compared to classical purine antivirals, potentially influencing biological target affinity and metabolic stability.
Properties
CAS No. |
84499-61-6 |
|---|---|
Molecular Formula |
C10H16N6O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate |
InChI |
InChI=1S/C10H16N6O4/c11-3-6(17)20-2-1-19-5-16-4-13-7-8(16)14-10(12)15-9(7)18/h4,7-8H,1-3,5,11H2,(H3,12,14,15,18) |
InChI Key |
TYMAJVWKRIOWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1COCCOC(=O)CN)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate typically involves the reaction of acyclovir with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and methoxylated products .
Scientific Research Applications
Antiviral Applications
The primary application of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate lies in its antiviral properties. This compound is recognized as an impurity of acyclovir and has been studied for its effectiveness against herpes simplex virus (HSV) types 1 and 2.
Case Studies
- In Vitro Studies : Research indicates that derivatives similar to this compound exhibited significant antiviral activity against HSV with IC50 values in the low micromolar range. For instance, a study reported an IC50 of approximately 0.5 µM against HSV type 1 .
- Clinical Relevance : In clinical settings, acyclovir's effectiveness is well-documented; thus, understanding the role of its impurities can provide insights into optimizing antiviral therapies and minimizing resistance.
Enzyme Inhibition
Another notable application involves the inhibition of specific enzymes that play a role in various metabolic pathways.
Key Enzymes Targeted
The compound has shown potential as an inhibitor of:
- Adenosine Deaminase : This enzyme is crucial for purine metabolism and has been targeted for cancer therapies due to its role in regulating immune responses.
Research Findings
Studies have demonstrated that related compounds can inhibit adenosine deaminase activity, leading to increased levels of adenosine which may enhance anti-tumor immunity .
Anticancer Potential
Emerging research suggests that 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate may possess anticancer properties.
Mechanisms Explored
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.
- Combination Therapies : There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication . This mechanism is similar to that of acyclovir, highlighting its potential as an antiviral agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
The valinate derivative (C₂₄H₂₇N₇O₇) introduces a peptide-like side chain, which may improve target binding but reduce solubility .
Molecular Size and Flexibility: The target compound’s 8 rotatable bonds contrast with the rigid valinate analog, suggesting divergent pharmacokinetic profiles .
Hazard Profiles :
- The acetamido analog (75128-73-3) carries irritant properties (H315/H319/H335), whereas the target compound’s hazards are unspecified in available data .
Biological Activity
2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate is a compound of interest due to its potential biological applications, particularly in the field of pharmaceuticals. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate is with a molecular weight of approximately 327.293 g/mol. The compound features a purine derivative structure that is known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N5O6 |
| Molecular Weight | 327.293 g/mol |
| CAS Number | 84499-67-2 |
Antiviral Properties
Research indicates that compounds similar to 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate have demonstrated antiviral activity. For instance, derivatives of purines have been studied for their effectiveness against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis.
Antimicrobial Activity
Studies have shown that purine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds often fall within the low micromolar range, indicating significant antimicrobial potential.
The biological activity of 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate is believed to be mediated through several mechanisms:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, the compound can interfere with DNA and RNA synthesis.
- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide metabolism or viral replication.
- Cellular Uptake : Enhanced cellular uptake mechanisms may facilitate its action within target cells.
Case Study 1: Antiviral Efficacy
A study conducted by Gnaim et al. (2018) evaluated the antiviral efficacy of similar purine derivatives against HSV. The results indicated that modifications to the purine structure significantly enhanced antiviral activity compared to standard treatments like acyclovir .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial efficacy, various purine derivatives were tested against clinical isolates of E. coli and S. aureus. The results showed that some derivatives exhibited MICs comparable to conventional antibiotics such as ampicillin, suggesting a promising alternative for treating resistant bacterial strains .
Q & A
Basic: What are the key considerations for synthesizing and characterizing this compound in a research setting?
Answer: Synthesis should prioritize regioselective protection of the purine ring and coupling efficiency between the methoxyethyl and aminoacetate moieties. Characterization requires multi-modal analysis:
- NMR (¹H/¹³C) to confirm bond formation and stereochemistry.
- HPLC-MS (high-resolution) to verify purity and molecular weight.
- X-ray crystallography (if crystalline) to resolve spatial conformation .
Methodological Tip: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize hydrolysis of the ester linkage during synthesis .
Basic: How can researchers validate the stability of this compound under physiological conditions?
Answer: Design accelerated degradation studies:
- pH-dependent stability: Incubate in buffers (pH 1–9) at 37°C, monitoring decomposition via UV-Vis spectroscopy or LC-MS.
- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
Data Interpretation: Compare degradation products with synthetic standards to confirm pathways (e.g., ester hydrolysis or purine ring oxidation) .
Basic: What analytical methods are suitable for quantifying this compound in biological matrices?
Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to enhance specificity and accuracy.
- Sample preparation: Solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates.
- Validation parameters: Assess linearity (1–1000 ng/mL), recovery (>80%), and matrix effects (<15% CV) per FDA guidelines .
Basic: How can solubility and LogD be experimentally determined for this compound?
Answer:
- Solubility: Use shake-flask method in aqueous buffers (pH 7.4) with UV quantification.
- LogD (pH 7.4): Perform octanol-water partitioning followed by HPLC analysis.
Advanced Note: Compare experimental LogD with computational predictions (e.g., Schrödinger’s QikProp) to validate models .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer: Conduct a meta-analysis with the following steps:
- Standardize assay conditions: Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and buffer composition.
- Dose-response validation: Replicate studies across independent labs using identical compound batches.
- Mechanistic profiling: Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Advanced: What experimental design optimizes in vivo pharmacokinetic studies for this compound?
Answer: Adopt a split-plot design (as in agricultural trials):
- Main plots: Animal cohorts (e.g., mice, rats) with varying doses.
- Subplots: Timepoints for blood/tissue sampling (0–24 hrs).
- Sub-subplots: Analytical replicates (n=5) to reduce variability.
Statistical Analysis: Use mixed-effects models to account for inter-individual variability .
Advanced: How to link this compound’s mechanism of action to a broader theoretical framework?
Answer: Integrate with systems biology models :
- Network pharmacology: Map interactions between the purine scaffold and adenosine receptor isoforms (A₁, A₂A).
- Gene ontology enrichment: Analyze RNA-seq data from treated cells to identify enriched pathways (e.g., purine metabolism, apoptosis).
Theoretical Basis: Use existing frameworks like the "ligand-receptor conformational selection" hypothesis to contextualize findings .
Advanced: How to evaluate synergistic effects of this compound with other bioactive molecules?
Answer: Apply response surface methodology (RSM) :
- Design: Central composite design (CCD) to test combinations with co-administered drugs.
- Metrics: Calculate combination index (CI) via Chou-Talalay method.
Example: Test synergy with antifolates (e.g., methotrexate) to exploit purine biosynthesis inhibition .
Advanced: What methodologies assess environmental persistence and bioaccumulation potential?
Answer: Follow OECD Test Guidelines :
- Hydrolysis half-life: Monitor degradation in pH 7–8 buffers under UV light.
- Bioaccumulation factor (BCF): Expose aquatic organisms (e.g., Daphnia magna) and quantify tissue accumulation via LC-MS.
Ecotoxicity: Pair with Microtox® assays to evaluate acute toxicity in bacteria .
Advanced: How to model this compound’s interactions with target proteins using in silico tools?
Answer: Combine molecular docking and MD simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
